

Spectroscopic Data of Inophyllum E: A Technical Guide

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Compound of Interest

Compound Name: *Inophyllum E*

Cat. No.: B13391173

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Inophyllum E**, a naturally occurring coumarin isolated from *Calophyllum inophyllum*. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and analytical sciences. This document details the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data of **Inophyllum E**, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **Inophyllum E**.

NMR Spectroscopic Data

The ^1H and ^{13}C NMR data for **Inophyllum E** were acquired in deuteriochloroform (CDCl_3) at 500 MHz.^[1]

Table 1: ^1H and ^{13}C NMR Spectroscopic Data of **Inophyllum E** (500 MHz, CDCl_3)^[1]

| Position | ^{13}C (δ , ppm) | ^1H (δ , ppm, Multiplicity, J in Hz) |
|----------|-----------------------------------|---|
| 2 | 160.5 | - |
| 3 | 114.7 | 6.22 (s) |
| 4 | 157.0 | - |
| 4a | 103.5 | - |
| 5 | 158.8 | - |
| 6 | 98.4 | - |
| 7 | 162.7 | - |
| 8 | 108.6 | - |
| 8a | 154.5 | - |
| 9 | 197.8 | - |
| 10 | 50.3 | 4.38 (d, 3.7) |
| 11 | 42.4 | 4.90 (d, 3.7) |
| 12 | 207.2 | - |
| 1' | 139.7 | - |
| 2', 6' | 127.2 | 7.55 (d, 7.5) |
| 3', 5' | 128.8 | 7.49 (t, 7.5) |
| 4' | 129.4 | 7.41 (t, 7.5) |
| 1'' | 78.4 | - |
| 2'' | 27.9 | 1.45 (s) |
| 3'' | 27.9 | 1.45 (s) |
| 5-OMe | 55.7 | 3.85 (s) |
| 7-OMe | 55.7 | 3.85 (s) |

Data sourced from Guevara-Pantoja et al. (2019).[1]

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) data has been reported for **Inophyllum E**.

Table 2: Mass Spectrometry Data for **Inophyllum E**

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula |
|-----------|-----------------|---|--|
| HR-ESI-MS | Positive | 402 [M] ⁺ , 387 [M-15] ⁺ , 331 [M-15-56] ⁺ , 303 [M-15-56-28] ⁺ | C ₂₅ H ₂₂ O ₅ |

Data for prominent peaks sourced from Kawazu et al. (1972).[2] The molecular formula is consistent with multiple sources.[2]

Infrared (IR) Spectroscopy Data

The infrared spectrum of **Inophyllum E** exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Infrared (IR) Spectroscopy Data for **Inophyllum E**

| Wavenumber (cm ⁻¹) | Functional Group Assignment |
|--------------------------------|-----------------------------|
| 1727 | Unsaturated δ-lactone |
| 1688 | Aryl ketone |
| 767 | Monosubstituted benzene |
| 703 | Monosubstituted benzene |

Data sourced from Kawazu et al. (1972).[2]

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of **Inophyllum E**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were recorded on a Bruker Avance DRX500 spectrometer.^[1]

- **Sample Preparation:** The isolated **Inophyllum E** was dissolved in deuteriochloroform (CDCl_3 , 99.8%).
- **Instrumentation:** A Bruker Avance DRX500 spectrometer operating at 500.13 MHz for ^1H and 125.77 MHz for ^{13}C was used.^[1] The instrument was equipped with a 5 mm triple resonance inverse Cryoprobe TXI ($^1\text{H}/^{13}\text{C}/^{15}\text{N}$).^[1]
- **Data Acquisition:**
 - ^1H and ^{13}C NMR spectra were acquired at 300 K.^[1]
 - Chemical shifts were referenced to the residual solvent signals ($\delta\text{H} = 7.26$ ppm and $\delta\text{C} = 77.16$ ppm for CDCl_3).^[1]
 - Standard pulse sequences were utilized for 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) experiments.

Mass Spectrometry (MS)

High-resolution mass spectra were obtained using an electrospray ionization (ESI) source.

- **Sample Preparation:** The sample was dissolved in a suitable solvent, typically methanol or a mixture of methanol and water, and introduced into the mass spectrometer.
- **Instrumentation:** A QStar Elite mass spectrometer (Applied Biosystems SCIEX) equipped with an ESI source was used.^[1]
- **Data Acquisition:**
 - The mass spectrometer was operated in the positive ion mode.^[1]

- The instrument was calibrated using a standard tuning mix to ensure high mass accuracy.
- Data was acquired over a mass range appropriate for the molecular weight of **Inophyllum E**.

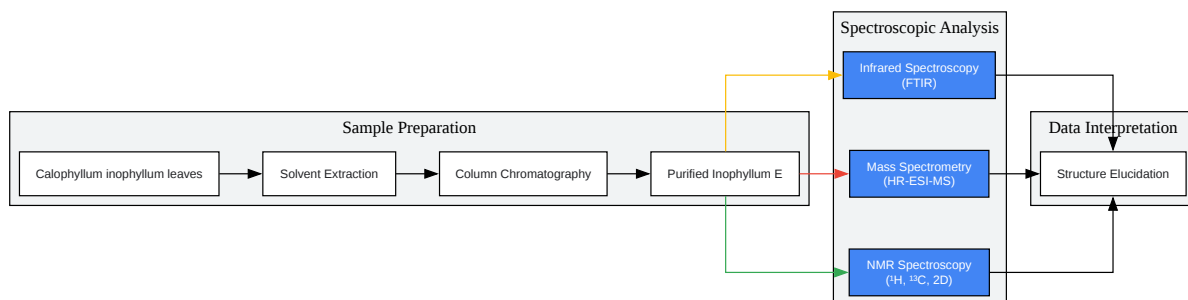
Infrared (IR) Spectroscopy

The infrared spectra were recorded to identify the functional groups present in the molecule.

- Sample Preparation: The sample was prepared as a KBr (potassium bromide) pellet.
- Instrumentation: A Thermo-Nicolet IR 200 spectrometer was utilized for the analysis.^[1]
- Data Acquisition:
 - The spectrum was recorded with a resolution of 4 cm⁻¹.^[1]
 - The data was collected over the standard mid-IR range (typically 4000-400 cm⁻¹).

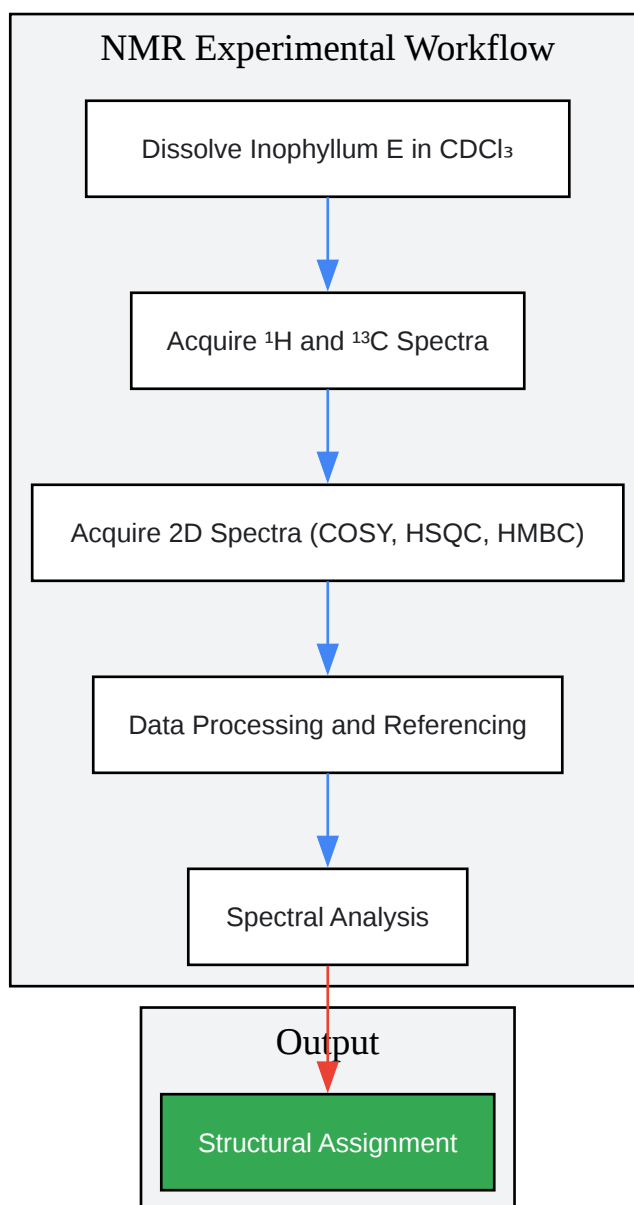
Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like **Inophyllum E**.



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Caption: Workflow for the isolation and spectroscopic analysis of **Inophyllum E**.

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Caption: Detailed workflow for NMR-based structural elucidation.

This guide provides a foundational understanding of the spectroscopic characteristics of **Inophyllum E**. For more specific applications or advanced analytical techniques, further

investigation and consultation of the primary literature are recommended.

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References

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